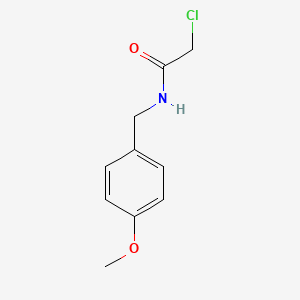

2-chloro-N-(4-methoxybenzyl)acetamide

Descripción

2-Chloro-N-(4-methoxybenzyl)acetamide is a chloroacetamide derivative characterized by a chloroacetyl group linked to a 4-methoxybenzylamine moiety. Its molecular formula is C₁₀H₁₁ClNO₂, with a molecular weight of 212.65 g/mol.

Chloroacetamides are widely studied for their pharmacological and agrochemical applications. For instance, derivatives such as 2-chloro-N-(thiazol-2-yl)acetamide exhibit antimicrobial activity , while structurally related herbicides like acetochlor and metolachlor are used in agriculture .

Propiedades

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYSFUCPCITQLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368532 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81494-05-5 | |

| Record name | 2-chloro-N-(4-methoxybenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Route

The predominant method for synthesizing this compound involves the acylation of 4-methoxybenzylamine with chloroacetyl chloride. This reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, using a base to neutralize the hydrochloric acid generated during the reaction. Triethylamine is commonly employed as the base.

$$

\text{4-Methoxybenzylamine} + \text{Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Organic Solvent}} \text{this compound} + \text{HCl}

$$

-

- Solvent: Dichloromethane or acetonitrile

- Temperature: Initially 25 °C, then increased to 60 °C

- Base: Triethylamine or similar tertiary amine

- Reaction time: Approximately 1 hour at 25 °C, then continued stirring at 60 °C until completion

- Monitoring: Thin-layer chromatography (TLC)

-

- Quenching with sodium bicarbonate solution

- Extraction with ethyl acetate

- Washing with brine

- Drying over magnesium sulfate

- Concentration under reduced pressure

- Purification by column chromatography (hexane/ethyl acetate 6:1)

This method yields the target compound as a white solid with high purity and good yield (typically above 70%).

Detailed Experimental Procedure (Adapted from Literature)

| Step | Description |

|---|---|

| 1 | To a 150 mL round-bottom flask, add 10 mmol of 4-methoxybenzylamine and 50 mL of acetonitrile. |

| 2 | Add 15 mmol (1.19 mL) of chloroacetyl chloride dropwise while stirring at 25 °C. |

| 3 | Stir the mixture for 1 hour at 25 °C. |

| 4 | Increase temperature to 60 °C and continue stirring until the amine is consumed (monitored by TLC). |

| 5 | Quench the reaction with sodium bicarbonate solution to neutralize excess acid. |

| 6 | Transfer to a separatory funnel and extract with ethyl acetate (3 × 20 mL). |

| 7 | Wash combined organic layers with brine, dry over MgSO4, and filter. |

| 8 | Concentrate under reduced pressure to obtain crude product. |

| 9 | Purify by column chromatography using hexane/ethyl acetate (6:1) to isolate pure this compound. |

Industrial Production Considerations

In industrial settings, the synthesis of this compound follows the same fundamental chemistry but is optimized for scale and efficiency:

- Use of continuous flow reactors to improve heat and mass transfer and control reaction parameters precisely.

- Automated reagent addition to maintain stoichiometry and reduce side reactions.

- Optimization of solvent and base choice for cost-effectiveness and environmental compliance.

- Implementation of efficient purification methods such as crystallization or preparative chromatography to ensure high purity.

- Process monitoring with inline analytical tools (e.g., HPLC, NMR) for real-time quality control.

Analysis of Preparation Methods

Reaction Efficiency and Yield

| Parameter | Typical Value |

|---|---|

| Reaction temperature | 25 °C to 60 °C |

| Reaction time | 1–3 hours |

| Yield | 70–88% |

| Purity (after chromatography) | >95% (by NMR and HRMS) |

| Solvent | Dichloromethane or acetonitrile |

| Base | Triethylamine or equivalent |

The reaction proceeds via nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride ion and forming the amide bond. The presence of triethylamine scavenges the liberated HCl, preventing protonation of the amine and side reactions.

Characterization Data Supporting Successful Preparation

- [^1H NMR](pplx://action/followup) (600 MHz, CDCl3): Characteristic signals include aromatic protons of the 4-methoxybenzyl group, methoxy singlet (~3.8 ppm), methylene protons adjacent to nitrogen and chlorine.

- [^13C NMR](pplx://action/followup) : Signals corresponding to carbonyl carbon (~168 ppm), aromatic carbons, methoxy carbon (~55 ppm), and methylene carbons (~40-50 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak consistent with C10H12ClNO2, confirming molecular weight.

- Melting Point : Typically in the range of 136-138 °C for the pure compound.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 4-Methoxybenzylamine, chloroacetyl chloride |

| Solvent | Dichloromethane or acetonitrile |

| Base | Triethylamine |

| Temperature | 25 °C initially, then 60 °C |

| Reaction time | 1–3 hours |

| Work-up | Quench with NaHCO3, extraction, drying |

| Purification | Column chromatography (hexane/ethyl acetate 6:1) |

| Yield | 70–88% |

| Characterization techniques | NMR, HRMS, melting point |

Research Findings and Notes

- The method is robust and reproducible, with good control over reaction parameters to minimize side products.

- The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.

- The choice of solvent and base can influence the reaction rate and purity; dichloromethane and triethylamine are preferred for their balance of reactivity and ease of removal.

- The compound serves as a versatile intermediate for further chemical transformations, particularly nucleophilic substitution at the chloroacetamide moiety.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxybenzylamine.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, including heterocycles and other functionalized compounds. Its reactivity allows for various transformations, such as nucleophilic substitutions and reductions.

Biology

- Anticancer Activity : Research indicates that 2-chloro-N-(4-methoxybenzyl)acetamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism may involve enzyme inhibition and induction of apoptosis .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Medicine

- Drug Development : Due to its biological activities, this compound is being explored for its potential use in drug development. Its structure may serve as a pharmacophore for designing new therapeutic agents targeting specific diseases .

Anticancer Research

A study investigated the effects of this compound on MDA-MB-231 cells, revealing a significant reduction in cell viability at specific concentrations. The compound induced apoptosis, indicated by increased annexin V-FITC positivity, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | TBD | Enzyme inhibition and apoptosis induction |

| MCF-7 | TBD | Enzyme inhibition and apoptosis induction |

Antimicrobial Efficacy

Another study assessed the compound's efficacy against Staphylococcus aureus, demonstrating significant antibacterial activity at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | TBD | Cell wall synthesis disruption |

| Escherichia coli | TBD | Metabolic pathway interference |

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-methoxybenzyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the nitrogen atom of chloroacetamides significantly impacts their properties. Below is a comparative analysis of key analogs:

- Electron-Donating vs. In contrast, 4-fluoro or sulfamoyl groups introduce electron-withdrawing effects, altering solubility and binding affinities .

- Heterocyclic vs. Aromatic Substituents : Thiadiazole or thiazole substituents (e.g., ) introduce rigid heterocycles, often improving target specificity in anticancer or antimicrobial applications .

Actividad Biológica

Overview

2-Chloro-N-(4-methoxybenzyl)acetamide is an organic compound with the molecular formula C10H12ClNO2. This compound features a unique 4-methoxybenzyl group, which contributes to its distinct chemical and biological properties. It has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and antimicrobial research.

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is usually conducted in organic solvents at controlled temperatures to optimize yield and minimize side reactions.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown its potential to inhibit cancer cell proliferation, particularly in breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | TBD | Enzyme inhibition and apoptosis induction |

| MCF-7 | TBD | Enzyme inhibition and apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | TBD | Cell wall synthesis disruption |

| Escherichia coli | TBD | Metabolic pathway interference |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. This interaction may lead to enzyme inhibition and modulation of signaling pathways critical for cell growth and survival. For instance, its potential role in apoptosis induction has been highlighted in studies involving breast cancer cells, where it significantly increased apoptotic markers compared to controls .

Case Studies

- Breast Cancer Research : A study investigated the effects of this compound on MDA-MB-231 cells, revealing a substantial reduction in cell viability at specific concentrations, along with increased apoptosis markers such as annexin V-FITC positivity .

- Antimicrobial Efficacy : Another study assessed the compound's efficacy against Staphylococcus aureus, demonstrating significant antibacterial activity at low concentrations, which suggests its potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(4-methoxybenzyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves amidation of 4-methoxybenzylamine with chloroacetyl chloride. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .

- Temperature control : Maintaining 0–5°C during exothermic reactions minimizes side products .

- Catalysts : Triethylamine neutralizes HCl byproducts, improving purity .

- Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm methoxybenzyl (-OCH), acetamide (-NHCO-), and chloroacetyl (-Cl) groups .

- Mass spectrometry : High-resolution MS validates molecular weight (CHClNO; theoretical 213.06 g/mol).

- X-ray crystallography : Resolves spatial arrangement; SHELX software aids refinement .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution against Gram-negative/positive bacteria (e.g., K. pneumoniae) with ciprofloxacin as a positive control .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values .

Advanced Research Questions

Q. How do substituents on the benzyl ring (e.g., methoxy vs. fluoro) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-donating groups (e.g., -OCH) increase electron density at the benzene ring, altering nucleophilic substitution rates .

- Comparative studies : Synthesize analogs with -F, -NO, or -CH substituents. Assess via:

- Kinetic analysis : Monitor reaction rates in SN2 displacements.

- Docking studies : Compare binding affinities to microbial enzyme targets (e.g., DNA gyrase) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC across studies)?

- Methodological Answer :

- Standardize assays : Use identical cell lines, incubation times, and controls (e.g., used K. pneumoniae ATCC 700603).

- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05).

- Metabolic stability : Test compound degradation in serum to explain potency discrepancies .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Solvent screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures).

- Temperature gradients : Slow cooling from 40°C to 4°C promotes crystal nucleation.

- Additives : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice structures .

Methodological Considerations for Data Interpretation

Q. How to analyze regioselectivity in substitution reactions involving the chloroacetamide group?

- Methodological Answer :

- Isotopic labeling : Use O or N to track reaction pathways.

- LC-MS/MS : Identify intermediates in SN1 vs. SN2 mechanisms .

- Theoretical calculations : DFT studies (e.g., Gaussian) predict transition-state energies .

Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?

- Methodological Answer :

- Gene knockout : Use CRISPR-Cas9 to delete putative target genes (e.g., gyrB in bacteria) and assess resistance .

- Fluorescence microscopy : Visualize membrane disruption via propidium iodide uptake.

- Transcriptomics : RNA-seq identifies upregulated stress-response pathways post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.